
1-(4-Chlorophenyl)-3-(3-hydroxyphenyl)-2-propen-1-one
Vue d'ensemble
Description
1-(4-Chlorophenyl)-3-(3-hydroxyphenyl)-2-propen-1-one, also known as 4-chloro-3-hydroxy-α-methylbenzeneacrolein, is a synthetic organic compound used in a variety of scientific research applications. It is a colorless, water-soluble compound with a molecular weight of 206.58 g/mol. The compound has a distinct odor, which is often described as being similar to that of chloroform.
Applications De Recherche Scientifique
Subheading Structural and Electronic Properties
(E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one has been a subject of extensive computational studies to explore its molecular structure, electronic properties, and chemical reactivity. Using the density functional theory (DFT) method, researchers investigated its geometrical framework, including bond lengths and angles, to understand its structural intricacies. Significant efforts were made to comprehend its chemical behavior through Mulliken atomic charges, molecular electrostatic potential surface, and electronic parameters. The research delved into the electronic properties like HOMO and LUMO energies, utilizing time-dependent DFT methods. The molecule’s dipole moment and vibrational frequencies were meticulously studied, providing valuable insights into its electronic structure and potential chemical reactivity. This comprehensive investigation aids in understanding the fundamental properties of this compound, paving the way for potential applications in various scientific domains (Adole et al., 2020).
Spectral Properties and Synthesis
Subheading Synthesis and Characterization
The compound 1-(4-chlorophenyl)-3-(3-hydroxyphenyl)-2-propen-1-one, among other arylideneacetophenones, has been synthesized and thoroughly characterized. Its structure was confirmed using various spectral data including UV, IR, 1H NMR, and 13C NMR. This research is crucial for understanding the compound’s spectral properties, which is fundamental for its identification and potential applications in various scientific fields (Ahmed et al., 2007).
Fluorescent Properties and Applications
Subheading Fluorescent Properties and Energy Transfer
The study of the fluorescent properties of certain complexes involving this compound derivatives has been an area of significant interest. These compounds exhibit characteristic emissions of europium ions, suggesting that the energy absorbed by these ligands can be effectively transferred to the europium ions. Such findings indicate potential applications in areas like material science and photonics, where the fluorescent properties and energy transfer mechanisms are of paramount importance (Kunpen, 2015).
Antibacterial and Antimicrobial Properties
Subheading Antimicrobial Applications
The compound has been used in the synthesis of novel heterocyclic compounds exhibiting significant antibacterial activity. This research is pivotal for the development of new antibacterial agents, indicating the compound’s potential role in addressing various bacterial infections and diseases (Mehta, 2016).
Propriétés
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(3-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO2/c16-13-7-5-12(6-8-13)15(18)9-4-11-2-1-3-14(17)10-11/h1-10,17H/b9-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUPKQBNHDLETK-RUDMXATFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=CC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=C/C(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


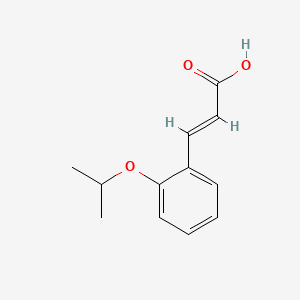
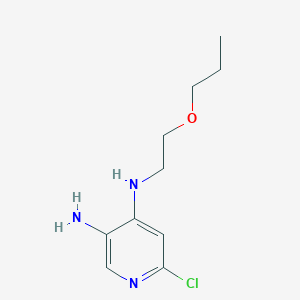
![3-Quinolinecarbonitrile, 8-chloro-4-[(3-chloro-4-fluorophenyl)amino]-6-nitro-](/img/structure/B3038850.png)

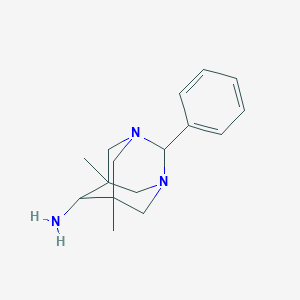
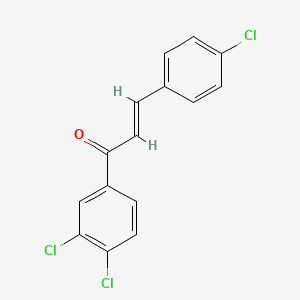
![4,8-Dichloro-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3038859.png)
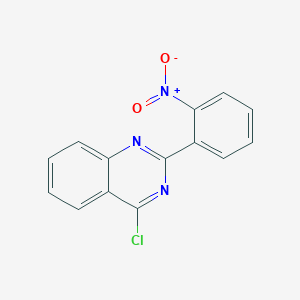
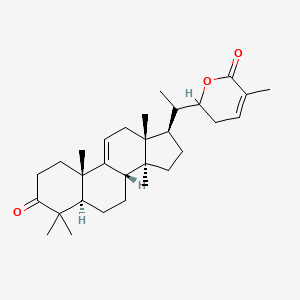
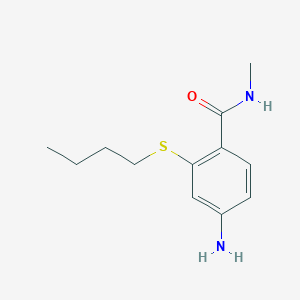
![3-(1,3-Dioxo-2-azaspiro[4.4]non-2-yl)propanoic acid](/img/structure/B3038864.png)
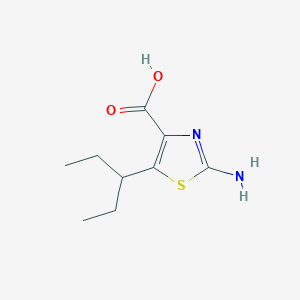
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-ethylpiperazine-1-carboxamide](/img/structure/B3038869.png)
![[5-(4-Fluorophenyl)-2-furyl]methylamine](/img/structure/B3038870.png)
